molecular formula C20H18N2O3S B244015 N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B244015
M. Wt: 366.4 g/mol
InChI Key: OFCKVOPLKOBGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MT477 or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors have been explored as a potential therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.

Mechanism of Action

N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide acts as a covalent inhibitor of BTK, irreversibly binding to a cysteine residue in the active site of the enzyme. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, leading to reduced B-cell proliferation and survival.
Biochemical and physiological effects:
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest in B-cell malignancy cells, both in vitro and in vivo. It also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of B-cell malignancies. In addition, N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to enhance the anti-tumor activity of other therapies, such as monoclonal antibodies and chemotherapy.

Advantages and Limitations for Lab Experiments

N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages as a tool compound for studying B-cell biology and malignancies. It is highly selective for BTK, with minimal off-target effects. It also has favorable pharmacokinetic properties, allowing for convenient dosing and administration in preclinical models. However, one limitation is that the irreversible binding of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide to BTK may affect the interpretation of downstream signaling events and cellular responses.

Future Directions

Several future directions for the development and application of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide can be envisioned. First, further clinical trials are needed to establish the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with B-cell malignancies, particularly in combination with other therapies. Second, the potential of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide as a therapeutic agent for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity may lead to better clinical outcomes. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor activity of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide may provide insights into the pathogenesis of B-cell malignancies and identify new therapeutic targets.

Synthesis Methods

The synthesis of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process, starting from commercially available starting materials. The key step is the coupling reaction between 2-methoxy-3-methylbenzoic acid and 3-aminophenylthiophene, followed by a series of functional group transformations and purification steps. The final product is obtained as a white powder with a high purity level.

Scientific Research Applications

N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity and favorable pharmacokinetic properties. Several clinical trials have been initiated to evaluate the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with relapsed or refractory B-cell malignancies, either as a single agent or in combination with other therapies.

properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[3-[(2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O3S/c1-13-6-3-9-16(18(13)25-2)19(23)21-14-7-4-8-15(12-14)22-20(24)17-10-5-11-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

OFCKVOPLKOBGPT-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.